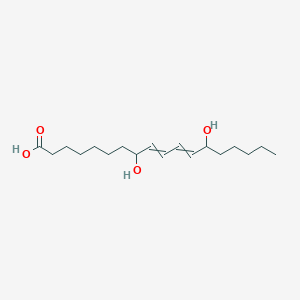
8,13-Dihydroxyoctadeca-9,11-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,13-Dihydroxyoctadeca-9,11-dienoic acid is a fatty acid derivative known for its unique structure and properties. It belongs to the class of octadecadienoic acids and is characterized by the presence of hydroxyl groups at the 8th and 13th positions, along with double bonds at the 9th and 11th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,13-dihydroxyoctadeca-9,11-dienoic acid typically involves the hydroxylation of octadecadienoic acid derivatives. One common method includes the use of specific enzymes or chemical catalysts to introduce hydroxyl groups at the desired positions. The reaction conditions often involve controlled temperatures and pH levels to ensure the selective hydroxylation of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using microorganisms capable of producing the desired hydroxylated fatty acids. These processes are optimized for yield and purity, often involving downstream purification steps such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 8,13-Dihydroxyoctadeca-9,11-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 8,13-dioxooctadeca-9,11-dienoic acid.
Reduction: Formation of 8,13-dihydroxyoctadecanoic acid.
Substitution: Formation of various ester or ether derivatives.
Applications De Recherche Scientifique
8,13-Dihydroxyoctadeca-9,11-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants
Mécanisme D'action
The mechanism of action of 8,13-dihydroxyoctadeca-9,11-dienoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. The hydroxyl groups and double bonds play a crucial role in its biological activity, influencing its binding affinity and specificity towards target proteins .
Comparaison Avec Des Composés Similaires
9,12-Octadecadienoic acid:
13-Hydroxyoctadeca-9,11-dienoic acid: Similar structure but with a single hydroxyl group at the 13th position.
9,10,13-Trihydroxyoctadec-11-enoic acid: Contains three hydroxyl groups and a single double bond
Uniqueness: 8,13-Dihydroxyoctadeca-9,11-dienoic acid is unique due to its specific hydroxylation pattern and the presence of conjugated double bonds. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
156927-00-3 |
|---|---|
Formule moléculaire |
C18H32O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
8,13-dihydroxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-6-11-16(19)13-9-10-14-17(20)12-7-4-5-8-15-18(21)22/h9-10,13-14,16-17,19-20H,2-8,11-12,15H2,1H3,(H,21,22) |
Clé InChI |
HIEIDLBUOKMENO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CC=CC(CCCCCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
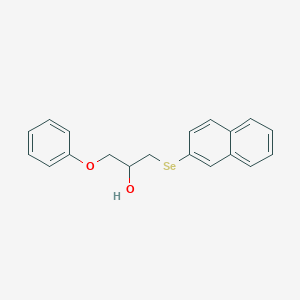
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)
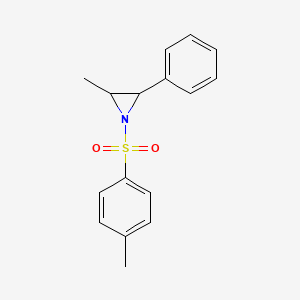
![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)
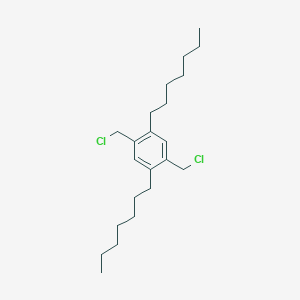
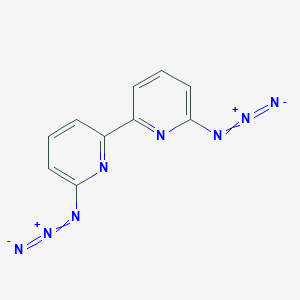
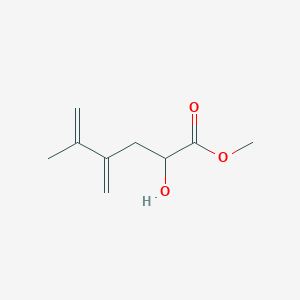

![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
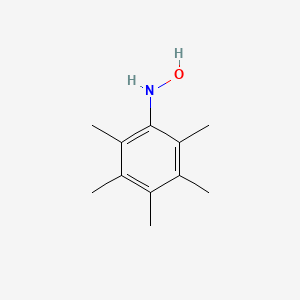
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)
